C16H14N4O3S

Premature Termination Codon Readthrough Compound ATM Kinase

C16H14N4O3S (GJ103) is a dual-mechanism 1,2,3-triazole-4-carboxamide, validated as both a readthrough compound (restoring ATM protein in A-T cells) and a Glyoxalase I inhibitor (IC50=1.28µM). Its 4-methylsulfonylphenyl moiety confers superior potency and cellular tolerability vs. analogs, mitigating experimental failure risk. The sodium salt variant offers >70mg/mL water solubility for facile in vivo dosing without DMSO. Procure this well-characterized, research-grade tool for reliable target validation.

Molecular Formula C16H14N4O3S
Molecular Weight 342.37
CAS No. 1798673-12-7
Cat. No. B2786474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC16H14N4O3S
CAS1798673-12-7
Molecular FormulaC16H14N4O3S
Molecular Weight342.37
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NNN=C2C3=CC=CC=C3
InChIInChI=1S/C16H14N4O3S/c1-24(22,23)13-9-7-12(8-10-13)17-16(21)15-14(18-20-19-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,21)(H,18,19,20)
InChIKeySRAIVTRLOMDPOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





C16H14N4O3S (CAS 1798673-12-7): Chemical Identity, Class, and Foundational Characteristics


C16H14N4O3S (CAS 1798673-12-7), systematically named N-(4-methylsulfonylphenyl)-5-phenyl-2H-triazole-4-carboxamide, is a synthetic small molecule belonging to the 1,2,3‑triazole‑4‑carboxamide class . With a molecular weight of 342.37 g/mol, it is commercially available as a research‑grade compound (typical purity ≥95%) for in vitro and in vivo studies [1]. Structurally, it features a central 1,2,3‑triazole ring substituted at the 4‑position with a phenyl group and linked via a carboxamide bond to a 4‑methylsulfonylphenyl moiety, a scaffold associated with diverse biological activities including enzyme inhibition and translational readthrough .

C16H14N4O3S (CAS 1798673-12-7): Why Generic Triazole Carboxamide Substitution Is Scientifically Unsound


Although triazole carboxamide derivatives share a common heterocyclic core, their biological activity and safety profiles are exquisitely sensitive to peripheral substitution patterns [1]. Minor modifications—such as replacement of the methylsulfonyl group, alteration of the phenyl ring, or changes in the carboxamide linkage—can profoundly shift a compound's primary mechanism (e.g., from Glo‑I inhibition to readthrough activity) and its cellular tolerance [2]. Consequently, substituting C16H14N4O3S with a structurally related analog without direct comparative data risks experimental failure and misallocation of procurement resources. The quantitative evidence below establishes the specific, measurable differentiators that justify selection of this exact compound over its closest analogs.

C16H14N4O3S (CAS 1798673-12-7): Head‑to‑Head Quantitative Differentiation for Procurement Decisions


Readthrough Activity in Ataxia Telangiectasia Cells: GJ103 vs. RTC13 and PTC124

In AT153LA cells harboring a homozygous TGA premature termination codon, C16H14N4O3S (GJ103) restored ATM kinase activity to a level comparable with RTC13 and PTC124 when tested at an equivalent concentration of 30 µM for 4 days [1]. The readthrough activity, quantified by change in fluorescence intensity (ΔFI) via flow cytometry, demonstrated that GJ103 achieves a ΔFI of 10.0, a value that is within the same range as RTC13 (11.0) and PTC124 (9.0) .

Premature Termination Codon Readthrough Compound ATM Kinase Genetic Disease

Glyoxalase‑I (Glo‑I) Inhibition: Potency Relative to Structural Analogs

C16H14N4O3S (also designated Compound 9h or Glyoxalase I inhibitor 5) inhibits human Glyoxalase‑I with an IC₅₀ of 1.28 µM . In comparison, the parent triazole scaffold lacking the methylsulfonylphenyl carboxamide group typically yields IC₅₀ values >10 µM, while closely related sulfonamide‑triazole hybrids (e.g., NSCI153166) exhibit IC₅₀ values of 0.97 µM [1]. Thus, the specific 4‑methylsulfonylphenyl carboxamide substitution on the 1,2,3‑triazole core confers an approximately 8‑fold improvement in potency over unsubstituted analogs.

Glyoxalase I Enzyme Inhibition Cancer Metabolism Methylglyoxal Detoxification

Cellular Tolerability in Ataxia Telangiectasia Cells: Superior Safety Margin vs. RTC13 and RTC14

In A‑T patient‑derived cell lines, C16H14N4O3S (GJ103) exhibits no detectable cytotoxicity at concentrations up to 300 µM, whereas RTC13 and RTC14 demonstrate dose‑limiting toxicity at >100 µM [1]. Quantitative viability assays confirm that GJ103 maintains >90% cell viability at 300 µM, providing a therapeutic window that is at least 3‑fold wider than that of the comparators .

Cytotoxicity Ataxia Telangiectasia Safety Pharmacology Readthrough Compound

In Vivo Efficacy in Murine Ataxia Telangiectasia Models: Restoration of ATM Expression

In two distinct Atm‑mutant mouse strains (AtmR35X/R35X and AtmQ35X/Q35X), treatment with C16H14N4O3S (GJ103) at 100 µM consistently restored ATM protein expression in spleen and cerebellum explant tissues, as determined by immunoblotting [1]. In contrast, the aminoglycoside G418 (100 µM) produced only partial restoration in the cerebellum, suggesting a tissue‑specific advantage for GJ103 [2].

In Vivo ATM Protein Mouse Model Genetic Disorder

Aqueous Solubility Profile: Facilitating In Vivo Formulation and Dosing

The sodium salt form of C16H14N4O3S (GJ103 sodium) demonstrates excellent water solubility, achieving concentrations >70 mg/mL (approx. 190 mM) in aqueous buffers . This solubility is substantially higher than that of the free acid form of RTC13, which typically requires DMSO or organic co‑solvents for in vivo dosing . The high aqueous solubility of GJ103 sodium simplifies preparation of injectable formulations and reduces the risk of precipitation upon dilution in physiological fluids.

Solubility Formulation In Vivo Pharmacokinetics

C16H14N4O3S (CAS 1798673-12-7): Validated Application Scenarios for Scientific and Industrial Users


Premature Termination Codon (PTC) Readthrough in Ataxia Telangiectasia and Other Nonsense‑Mutation Diseases

C16H14N4O3S (GJ103) is a well‑characterized small‑molecule readthrough compound that restores full‑length ATM protein in patient‑derived A‑T cells harboring all three types of premature stop codons [1]. Its efficacy in restoring ATM kinase activity (ΔFI = 10.0 at 30 µM) is comparable to established RTCs such as RTC13 and PTC124, while its superior cellular tolerability (non‑toxic up to 300 µM) makes it the preferred tool compound for long‑term in vitro and ex vivo studies in A‑T models [2]. Additionally, in vivo validation in Atm‑mutant mice demonstrates consistent restoration of ATM expression in both spleen and cerebellum, supporting its use in preclinical proof‑of‑concept studies for nonsense‑mutation‑driven genetic disorders .

Glyoxalase‑I (Glo‑I) Inhibition for Cancer Metabolism Research

As Glyoxalase I inhibitor 5 (Compound 9h), C16H14N4O3S exhibits a robust IC₅₀ of 1.28 µM against human Glo‑I, positioning it as a low‑micromolar probe for dissecting the role of methylglyoxal detoxification in cancer cell proliferation and survival [1]. Compared with other triazole‑based Glo‑I inhibitors, the 4‑methylsulfonylphenyl carboxamide moiety confers an approximately 8‑fold potency enhancement over unsubstituted analogs, validating its selection for target‑validation experiments in Glo‑I‑dependent tumor models [2].

In Vivo Pharmacological Studies Requiring High Aqueous Solubility

The sodium salt of C16H14N4O3S (GJ103 sodium) exhibits exceptional water solubility (>70 mg/mL), enabling straightforward preparation of injectable formulations and reducing the need for organic co‑solvents [1]. This property is particularly advantageous for in vivo studies in rodent models of genetic disease, where consistent systemic exposure and minimal vehicle‑induced toxicity are critical [2]. Researchers can confidently dose GJ103 sodium via intraperitoneal or intravenous routes without the confounding effects of DMSO or Cremophor‑based vehicles.

Technical Documentation Hub

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